

Application Notes and Protocols: Brilliant Green Agar for Salmonella Isolation

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Compound of Interest

Compound Name: *Brilliant Green*

Cat. No.: *B147758*

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Introduction

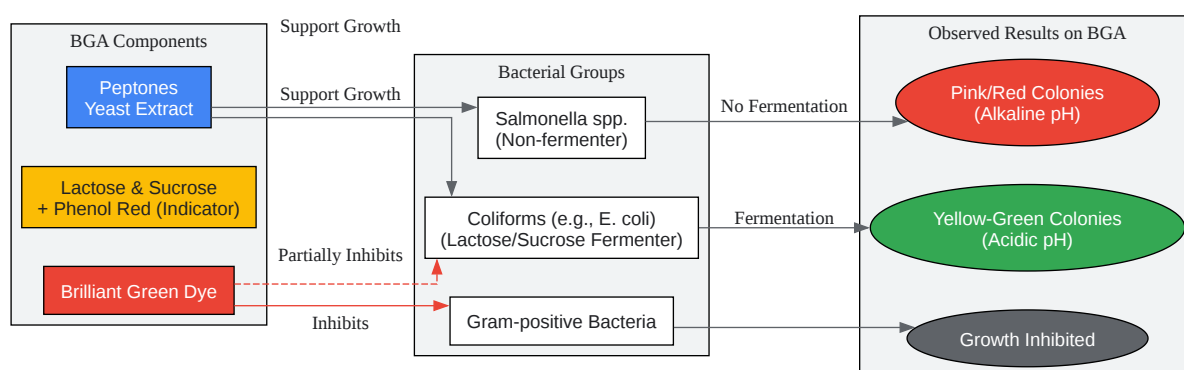
Brilliant Green Agar (BGA) is a highly selective and differential medium used for the isolation of *Salmonella* species, with the notable exception of *Salmonella enterica* serovars Typhi and Paratyphi.[1][2] Developed initially by Kristensen et al. and later modified by Kauffmann, BGA is widely recommended for testing clinical specimens, foods, dairy products, and other materials for the presence of *Salmonella*. [1][3] Its high selectivity allows for the use of heavy inocula, which is particularly useful for analyzing heavily contaminated samples.[1] The medium differentiates bacteria based on their ability to ferment lactose and sucrose, facilitating the presumptive identification of *Salmonella*.

Principle of Operation

The efficacy of **Brilliant Green** Agar stems from the synergistic action of its components. The medium is highly nutritive, containing peptones and yeast extract that supply essential amino acids, nitrogen, and vitamins for bacterial growth.[1][2][4] The selectivity of the medium is conferred by **brilliant green** dye, which effectively inhibits the growth of Gram-positive bacteria and the majority of Gram-negative bacilli, including most *Shigella* species and *Escherichia coli*. [1][2][5][6]

The differential capability is based on carbohydrate fermentation. The medium contains lactose and sucrose.[1][6] Organisms that can ferment these sugars, such as *E. coli*, produce acidic byproducts. This acid production lowers the pH of the medium, causing the pH indicator, phenol red, to shift from its neutral red color to a yellow-green hue.[2][4] Non-fermenting organisms,

such as *Salmonella*, do not produce acid. Consequently, the medium surrounding their colonies remains alkaline, resulting in characteristic pinkish-white or red colonies against a red background.[2][6]



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Fig 1. Mechanism of **Brilliant Green Agar**.

Data Presentation: Formulation

The composition of **Brilliant Green Agar** is standardized to ensure consistent performance. The following table summarizes a typical formulation for preparing 1 liter of the medium.

Component	Amount (g/L)	Purpose
Peptone/Proteose Peptone	10.0	Source of carbon, nitrogen, vitamins, and minerals.[6]
Yeast Extract	3.0	Source of B-complex vitamins that stimulate bacterial growth. [4][6]
Lactose	10.0	Fermentable carbohydrate for differentiation.[1][6]
Sucrose	10.0	Fermentable carbohydrate for differentiation.[1][6]
Sodium Chloride	5.0	Maintains osmotic equilibrium. [1][4]
Brilliant Green	0.0125	Selective agent; inhibits Gram-positive and most Gram-negative bacteria.[4][5]
Phenol Red	0.080	pH indicator; yellow in acidic conditions, red in alkaline conditions.[1][4]
Agar	20.0	Solidifying agent.[4][5]
Final pH at 25°C	6.9 ± 0.2	

Note: Formulations can vary slightly by manufacturer. Always consult the manufacturer's documentation for specific component masses.

Experimental Protocols

Protocol 1: Preparation of Brilliant Green Agar

This protocol details the steps for preparing BGA plates from a dehydrated powder.

- Reconstitution: Suspend 58 grams of BGA powder in 1000 ml of purified or distilled water.[1][7]

- Dissolution: Heat the suspension to boiling while mixing frequently to ensure the medium dissolves completely.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Sterilization:
 - Method A (Autoclave): Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes. [\[1\]](#)[\[4\]](#)[\[7\]](#) AVOID OVERHEATING, as it can impair the medium's performance.[\[1\]](#)[\[3\]](#)
 - Method B (Boiling Only): Some formulations specify heating to a boil without autoclaving. [\[8\]](#)[\[9\]](#) This is because autoclaving can cause precipitation or degradation of selective agents in certain modified formulations.
 - Crucial Note: Always adhere to the sterilization instructions provided by the specific manufacturer of the dehydrated medium.
- Cooling: After sterilization, cool the medium to 45-50°C in a water bath.[\[1\]](#)[\[4\]](#)
- Pouring: Once cooled, mix the medium well to ensure homogeneity and pour it into sterile Petri plates.[\[1\]](#)[\[4\]](#)
- Drying & Storage: Allow the agar to solidify at room temperature. If necessary, dry the plates for approximately 2 hours with the lids partially removed to eliminate excess condensation.[\[4\]](#) Prepared plates should be stored at 2-8°C, protected from light.[\[2\]](#)[\[10\]](#)

Protocol 2: Sample Inoculation and Incubation

This protocol outlines the procedure for isolating Salmonella from a sample.

- Pre-enrichment (Recommended): For samples suspected of containing low concentrations of Salmonella, a pre-enrichment step is recommended to improve recovery rates.[\[4\]](#) Inoculate the sample into a selective broth such as Selenite Broth or Tetrathionate Broth and incubate according to standard procedures.[\[1\]](#)[\[4\]](#)
- Inoculation: Using a sterile loop, streak the sample (or a loopful from the enrichment broth) onto the surface of a BGA plate. The streaking should be done to obtain well-isolated colonies.[\[2\]](#)[\[5\]](#)
- Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.[\[2\]](#)[\[4\]](#)[\[8\]](#)

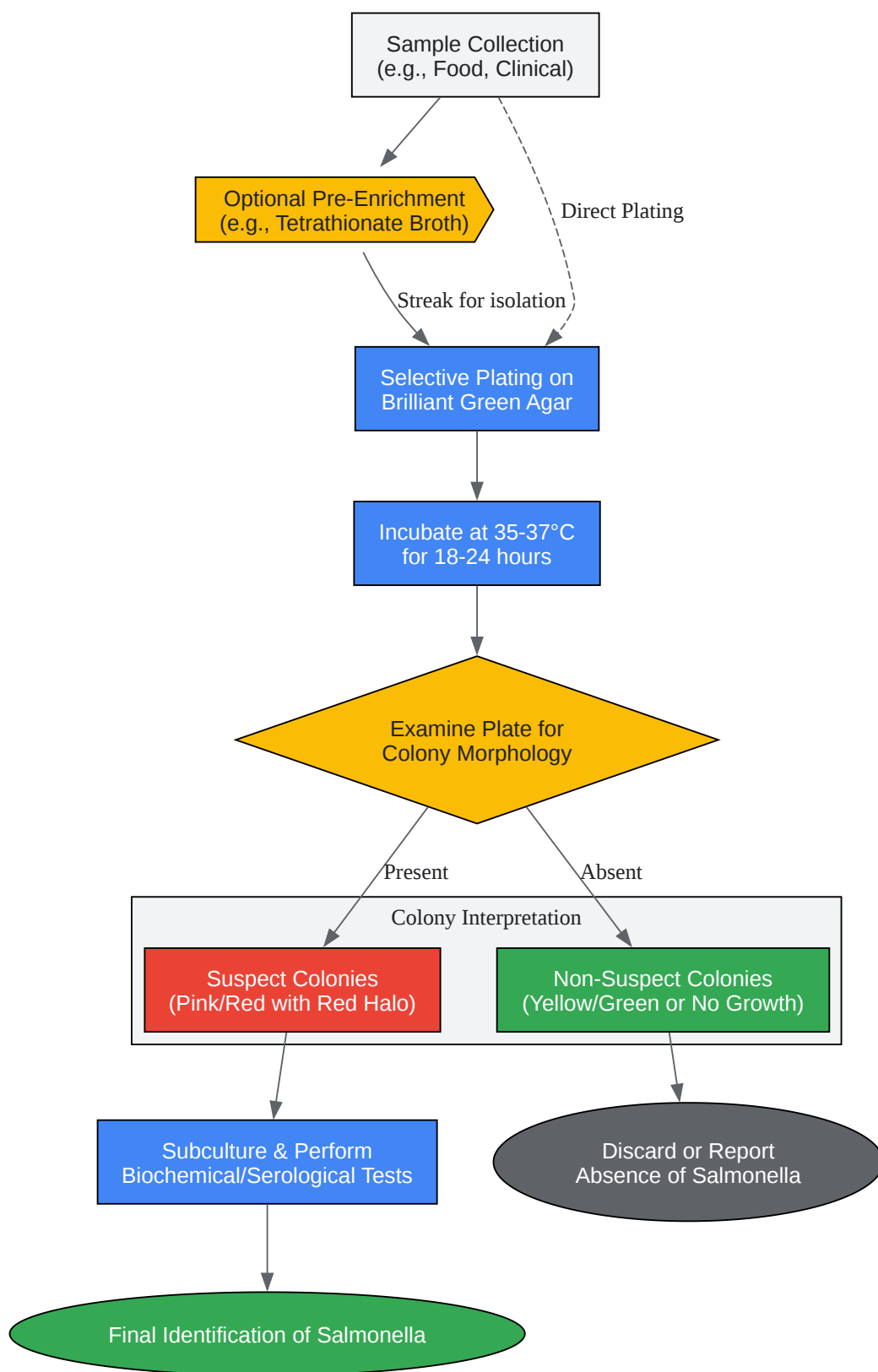
- Examination: After the initial incubation, examine the plates for typical colony morphology. If no suspect colonies are observed, plates can be re-incubated for an additional 24 hours.[\[2\]](#)
[\[6\]](#)

Protocol 3: Interpretation of Results

The appearance of colonies on BGA provides a presumptive identification of Salmonella.

Organism	Colony Appearance	Medium Appearance
Salmonella spp.	Pinkish-white to red, opaque colonies. [2] [6]	Surrounding medium is a brilliant red zone. [4] [5]
E. coli / Klebsiella	Yellow to yellow-green colonies (growth may be partially inhibited). [2] [5] [11]	Surrounding medium is yellow-green. [2]
Proteus spp.	Red or pale pink colonies (growth may be inhibited). [4] [5]	Red zone.
Shigella spp.	Growth is typically inhibited. [2] [5]	N/A
Gram-positive bacteria	Growth is inhibited. [2] [6] [8]	N/A

Note: All suspect colonies must be confirmed using subsequent biochemical and/or serological tests for a definitive identification.[\[2\]](#)



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Fig 2. Workflow for *Salmonella* Isolation using BGA.

Protocol 4: Quality Control

To ensure the medium is performing as expected, each batch should be tested with well-characterized control organisms.

QC Organism	ATCC Strain	Expected Result on BGA
Salmonella Typhimurium	14028	Good growth; pink/red colonies with a red zone. [6] [8]
Escherichia coli	25922	Inhibition to poor growth; yellow-green colonies. [6] [9]
Enterococcus faecalis	29212	Complete inhibition. [8] [10]
Staphylococcus aureus	25923	Complete inhibition. [2] [6]

Limitations

- **Inhibition of Target Serovars:** BGA is not recommended for the isolation of Salmonella Typhi and Salmonella Paratyphi, as their growth is often partially or completely inhibited.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[8\]](#)
- **Inhibition of Other Pathogens:** The medium is highly selective and inhibits the growth of Shigella species.[\[2\]](#)[\[5\]](#) Therefore, it should be used in conjunction with less inhibitory media if the detection of other enteric pathogens is required.[\[1\]](#)[\[9\]](#)
- **False Positives:** Some non-pathogenic organisms that do not ferment lactose or sucrose may grow and produce colonies resembling Salmonella.[\[12\]](#)
- **Confirmation Required:** Presumptive colonies from BGA are not definitive. All suspect isolates must undergo further biochemical and/or serological testing for confirmation.[\[2\]](#)[\[12\]](#)
- **Light Sensitivity:** The prepared medium can become discolored if exposed to light for extended periods.[\[12\]](#)

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